molecular formula C15H22N2O B5826176 N-cyclohexyl-N'-(2,6-dimethylphenyl)urea

N-cyclohexyl-N'-(2,6-dimethylphenyl)urea

Cat. No.: B5826176
M. Wt: 246.35 g/mol
InChI Key: HVSAFMPDLHSZKR-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(2,6-dimethylphenyl)urea is a chemical compound belonging to the class of N,N'-disubstituted ureas. Urea derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, such as proteins and enzymes . This molecular interaction is crucial for achieving specific biological activity and modulating properties like drug potency and selectivity . The specific stereochemistry conferred by the cyclohexyl and the 2,6-dimethylphenyl groups can influence the compound's overall conformation and its potential for π-stacking interactions, which are important for binding to various receptors . Compounds with this core structure have been explored for a wide range of applications, including use as enzyme inhibitors, receptor modulators, and in the development of anticancer, antibacterial, and anticonvulsive agents . The urea moiety is a privileged structure in pharmacology, often utilized to fine-tune crucial drug-like properties, including solubility and permeability . Researchers investigate such urea derivatives to develop novel therapeutic agents for conditions such as inflammatory diseases, metabolic disorders, and hyperproliferative states . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclohexyl-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)17-15(18)16-13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSAFMPDLHSZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of N-cyclohexyl-N'-(2,6-dimethylphenyl)urea with analogous compounds:

Compound Name Substituents (R1, R2) Molecular Weight Key Applications
This compound R1 = Cyclohexyl, R2 = 2,6-dimethylphenyl ~278.4 (estimated) Potential agrochemical/pharmaceutical use (inferred)
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) R1/R2 = CH3, R3 = 4-isopropylphenyl 206.3 Herbicide
Fenuron (N,N-dimethyl-N'-phenylurea) R1/R2 = CH3, R3 = phenyl 164.2 Herbicide
N,N-Dibutyl-N'-(2,6-dimethylphenyl)urea R1/R2 = C4H9, R3 = 2,6-dimethylphenyl 276.4 Not specified (structural analog)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea R1 = 3,5-bis(CF3)phenyl, R2 = substituted cyclohexyl 397.4 Pharmaceutical research (kinase inhibition)

Key Observations :

  • Steric Effects : Bulky substituents like 2,6-dimethylphenyl and cyclohexyl may hinder enzymatic degradation, improving environmental persistence .
  • Bioactivity : Ureas with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced binding to biological targets, whereas alkyl/aryl groups prioritize herbicidal activity .

Research Findings and Mechanistic Insights

  • Synthetic Utility : The 2,6-dimethylphenyl group is frequently employed in agrochemical synthesis due to its resistance to metabolic oxidation .
  • Stability : Cyclohexyl-substituted ureas exhibit higher thermal stability than their straight-chain analogs, as seen in related compounds .
  • Environmental Impact : Ureas with bulky substituents (e.g., cyclohexyl) may persist longer in soil, raising concerns about bioaccumulation .

Limitations and Contradictions

  • Application Ambiguity : While structural analogs suggest agrochemical use, direct evidence for the target compound’s efficacy is absent.
  • Toxicity Data: No toxicity or ecotoxicity data are available for this compound, unlike registered pesticides like isoproturon .

Q & A

Q. What are the standard synthetic protocols for preparing N-cyclohexyl-N'-(2,6-dimethylphenyl)urea, and how are intermediates characterized?

The synthesis typically involves coupling cyclohexylamine with 2,6-dimethylphenyl isocyanate under anhydrous conditions. A representative procedure includes:

  • Dissolving 2,6-dimethylphenyl isocyanate in toluene or dichloromethane.
  • Adding cyclohexylamine dropwise under nitrogen atmosphere at 0–5°C.
  • Stirring at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography .
    Key intermediates (e.g., 2,6-dimethylphenyl isocyanate) are characterized using TLC for reaction monitoring, NMR for structural confirmation, and HPLC for purity assessment .

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hygroscopicity tests by exposing the compound to controlled humidity (e.g., 40–80% RH).
  • Photostability assays under UV/visible light (e.g., ICH Q1B guidelines).
    Data from related urea derivatives suggest stability in dark, dry environments but susceptibility to hydrolysis under acidic/basic conditions .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • NMR spectroscopy (¹H/¹³C): Assigns protons and carbons from the cyclohexyl and 2,6-dimethylphenyl groups.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated MW: ~276.42 g/mol) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in urea derivatives .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, stoichiometry) influence synthetic yield and byproduct formation?

Experimental optimization studies reveal:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate coupling but may increase side reactions (e.g., urea hydrolysis).
  • Temperature : Lower temperatures (0–5°C) minimize dimerization of isocyanate intermediates .
  • Stoichiometry : A 1:1 molar ratio of amine to isocyanate maximizes yield (>85%), while excess amine leads to unreacted residues .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Discrepancies in NMR signals (e.g., unexpected multiplicity for urea NH protons) may arise from:

  • Rotameric equilibria : Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 60°C) can freeze conformers.
  • Hydrogen bonding : Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) alters chemical shifts and splitting .
    Validation via DFT calculations (e.g., Gaussian 09) predicts spectra aligned with experimental data .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

Although direct data on this compound are limited, related urea derivatives exhibit:

  • Enzyme inhibition : Urease inhibition assays using jack bean urease and pH-STAT methods.
  • Anion binding : Isothermal titration calorimetry (ITC) quantifies affinity for oxo-anions (e.g., sulfate, nitrate) via protonated urea NH groups .

Q. What computational methods predict the compound’s physicochemical and toxicological properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~3.5), solubility (<0.1 mg/mL), and blood-brain barrier permeability.
  • Toxicity : QSAR models (e.g., ProTox-II) suggest low acute oral toxicity (LD₅₀ > 2000 mg/kg) but potential skin/eye irritation .

Methodological Recommendations

  • Synthesis Scale-Up : Use Schlenk-line techniques to exclude moisture and oxygen.
  • Contradiction Mitigation : Cross-validate NMR data with IR spectroscopy (urea C=O stretch ~1640 cm⁻¹) .
  • Ecological Disposal : Follow EPA guidelines for urea derivatives: incinerate at >800°C with scrubbers for NOx removal .

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